4-メトキシトリフェニルクロロメタン

説明

4-Methoxyriphenylmethylchloride is used in the synthesis of N-sulfonyl imines.

科学的研究の応用

ヌクレオシドおよびヌクレオチドの合成

4-メトキシトリフェニルクロロメタンは、ヌクレオシドおよびヌクレオチドの合成において広く使用されています。これは、これらの分子に存在するヒドロキシル基の保護基として機能します。 ヒドロキシル基を保護することにより、化学合成中の不要な副反応を防ぎ、遺伝子研究や創薬に不可欠な純粋なヌクレオシドおよびヌクレオチド配列の生成が可能になります .

ペプチド合成

ペプチド合成では、4-メトキシトリフェニルクロロメタンは、アミノ酸のアミノ基を保護するために使用されます。この保護は、合成プロセス中にアミノ基が過早に反応しないようにするために重要です。 この化合物の使用により、ペプチド鎖形成をより制御することができ、複雑なペプチドのより効率的な合成が可能になります .

材料科学

材料科学の研究者は、材料の表面特性を改変するために4-メトキシトリフェニルクロロメタンを使用しています。この化合物は、表面に疎水性基を導入するために使用でき、これにより材料の水や他の物質との相互作用が変化する可能性があります。 このような改変は、特定の特性を持つ特殊なコーティングや材料を作成する上で重要です .

有機合成

4-メトキシトリフェニルクロロメタンは、有機合成における重要な試薬です。これは、フリーデル・クラフツのアシル化反応によってさまざまな有機化合物を調製する際に特に役立ちます。 これらの反応における役割は、分子構造にトリフェニルメチル基を導入することです。これは、生成される化合物の化学的および物理的特性を大幅に変化させる可能性があります .

医薬品研究

医薬品研究では、4-メトキシトリフェニルクロロメタンは、合成中の薬物分子の官能基を保護するために使用されます。 この選択的保護は、複雑な薬物分子の段階的構築に役立ち、各官能基が正しい順序で、適切な試薬と反応することを保証します。これは、新規医薬品の開発に不可欠です .

分析化学

分析化学者は、クロマトグラフィーなどの手法による化合物の分析のための誘導体化剤として4-メトキシトリフェニルクロロメタンを使用しています。 この化合物による誘導体化は、特にクロマトグラフィー挙動の悪い分析物の検出と定量を向上させることができます .

生物共役技術

4-メトキシトリフェニルクロロメタンは、生体分子をさまざまな担体または互いに結合するために使用される生物共役技術において不可欠です。たとえば、抗体の製造において、ペプチドを担体タンパク質に結合させるために使用できます。 このアプリケーションは、診断アッセイやワクチンの開発にとって重要です .

高分子化学

高分子化学では、4-メトキシトリフェニルクロロメタンは、高分子の合成中に末端キャップ基を導入するために使用されます。 この末端キャップは、高分子の分子量と末端基の機能を制御することができ、これは特定の用途に合わせて高分子の特性を調整するために重要です .

作用機序

Target of Action

4-Methoxytriphenylchloromethane, also known as 4-Methoxytrityl chloride or 4-Methoxytriphenylmethyl chloride, is primarily used as a selective protecting reagent for primary hydroxyl groups . This means that its primary target is the hydroxyl (-OH) functional group found in various organic compounds.

Mode of Action

The compound interacts with its targets (hydroxyl groups) by forming a protective layer around them. This prevents these groups from reacting with other substances in the environment. The protection is selective, meaning it specifically targets primary hydroxyl groups .

Result of Action

The primary result of the action of 4-Methoxytriphenylchloromethane is the protection of primary hydroxyl groups. This protection allows for controlled reactions in biochemical pathways, preventing unwanted side reactions and helping to ensure the desired outcome of these reactions .

Action Environment

The efficacy and stability of 4-Methoxytriphenylchloromethane can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . Additionally, it is sensitive to moisture, indicating that it should be kept in a dry environment . These factors can affect the compound’s ability to effectively protect hydroxyl groups.

生物活性

4-Methoxytrityl chloride (Mmt-Cl), with the chemical formula CHClO and CAS number 14470-28-1, is a reagent primarily used in organic synthesis, particularly for the protection of hydroxyl groups in various chemical reactions. This compound has garnered attention due to its utility in solid-phase peptide synthesis and its role in the modification of biomolecules.

- Molecular Weight : 308.81 g/mol

- Melting Point : 124 °C

- Purity : ≥98.0% (HPLC)

- Physical State : White to light yellow crystalline powder

- Solubility : Soluble in toluene

Biological Applications

4-Methoxytrityl chloride serves as a protecting group for hydroxyl functionalities during synthetic processes. Its biological activity is primarily observed in the context of peptide synthesis and bioconjugation.

Solid-Phase Peptide Synthesis

Mmt-Cl is utilized as a linker in solid-phase peptide synthesis (SPPS). The compound allows for the immobilization of thiol groups, which is crucial for the successful assembly of peptides. In a study, Mmt-Cl was employed to attach Fmoc-D-Cys-OAllyl to a resin, demonstrating high loading efficiency and facilitating subsequent peptide elongation through standard coupling protocols .

Case Study: Synthesis of Malformin C

In research focused on the synthesis of malformin C, Mmt-Cl was used as a linker for thiol groups, enabling the construction of complex peptide structures. The study highlighted that Mmt-Cl facilitated quantitative yields when cleaved from the resin using trifluoroacetic acid (TFA), underscoring its effectiveness as a protecting group .

Comparative Analysis of Protecting Groups

The efficiency of Mmt-Cl compared to other protecting groups can be summarized as follows:

| Protecting Group | Reaction Time (hours) | Degree of Substitution (DS) | Detritylation Time (hours) |

|---|---|---|---|

| 4-Methoxytrityl Chloride | 4 | 0.96 | 5.5 |

| Trityl Chloride | 24 | 0.97 | 100 |

| 4,4'-Dimethoxytrityl Chloride | Not specified | Not specified | Not specified |

This table illustrates that Mmt-Cl provides significant advantages in terms of reaction time and efficiency compared to traditional trityl groups, making it a preferred choice in organic synthesis .

Safety and Handling

4-Methoxytrityl chloride is classified as a hazardous substance. It can cause skin and eye irritation upon contact. Proper handling procedures include wearing protective gloves and eye protection, along with working under inert gas conditions to prevent moisture exposure .

特性

IUPAC Name |

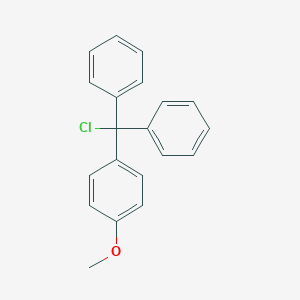

1-[chloro(diphenyl)methyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOHMJWDFPBPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162787 | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14470-28-1 | |

| Record name | 4-Methoxytrityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14470-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014470281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14470-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(chlorodiphenylmethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-methoxytrityl chloride interact with its target, and what are the downstream effects of this interaction?

A1: 4-Methoxytrityl chloride (MMTr-Cl) reacts selectively with hydroxyl groups, forming 4-methoxytrityl ethers. This reaction is particularly useful for protecting primary hydroxyl groups in molecules like nucleosides []. The bulky 4-methoxytrityl group provides steric hindrance, preventing unwanted reactions at the protected site. The protection can be later removed under mild acidic conditions, releasing the free hydroxyl group for further synthetic manipulations.

Q2: What is the structural characterization of 4-methoxytrityl chloride?

A2:

Q3: What are the typical applications of 4-methoxytrityl chloride resins in solid-phase synthesis?

A3: 4-Methoxytrityl chloride resins are frequently used in solid-phase synthesis to immobilize a variety of functional groups, including carboxylic acids, amines, imidazoles, alcohols, phenols, thiols, and thiophenols []. This immobilization allows for efficient chemical transformations on the attached molecules, followed by cleavage from the resin to yield the desired product.

Q4: What are the typical cleavage conditions for removing the 4-methoxytrityl protecting group from a molecule?

A4: 4-Methoxytrityl (MMTr) ethers are labile under acidic conditions and can be cleaved using dilute acetic acid or trifluoroacetic acid (TFA) in dichloromethane (DCM) [, ]. The choice of specific conditions depends on the sensitivity of other functional groups in the molecule being synthesized.

Q5: Are there any known safety concerns associated with handling 4-methoxytrityl chloride?

A5: Yes, 4-methoxytrityl chloride is classified as an irritant []. It is essential to handle this compound with appropriate safety precautions, including using a fume hood, wearing chemical safety goggles and rubber gloves, and avoiding inhalation or contact with skin and eyes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。